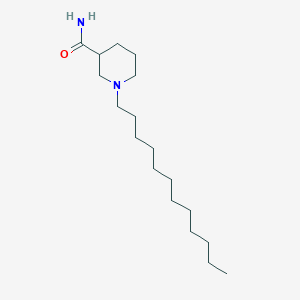
1-Dodecylnipecotamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylnipecotamide is an organic compound with the molecular formula C18H36N2O It is a derivative of nipecotamide, featuring a dodecyl (12-carbon) chain attached to the nitrogen atom of the nipecotamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecylnipecotamide can be synthesized through a series of chemical reactions involving nipecotamide and dodecylamine. The typical synthetic route involves the acylation of nipecotamide with dodecylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylnipecotamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dodecyl chain or other functional groups in the molecule can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Dodecylnipecotamide has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research may explore its potential therapeutic applications, including drug development or as a component in pharmaceutical formulations.
Industry: It can be used in the production of specialty chemicals, surfactants, or other industrial products.
Mechanism of Action
The mechanism of action of 1-Dodecylnipecotamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Dodecylpiperidine: Similar in structure but lacks the amide functional group.
1-Dodecylpyrrolidine: Another similar compound with a different ring structure.
Dodecylamine: Contains the dodecyl chain but lacks the nipecotamide structure.
Uniqueness: 1-Dodecylnipecotamide is unique due to the presence of both the dodecyl chain and the nipecotamide structure, which confer distinct chemical and physical properties. This combination makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94306-92-0 |
|---|---|
Molecular Formula |
C18H36N2O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-dodecylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H36N2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21/h17H,2-16H2,1H3,(H2,19,21) |
InChI Key |
OOSWYPPXWOIAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
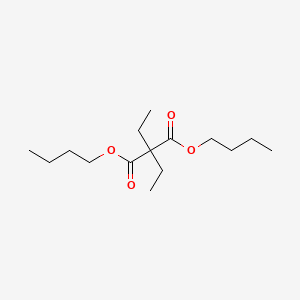
![(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967892.png)
![5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967895.png)
![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
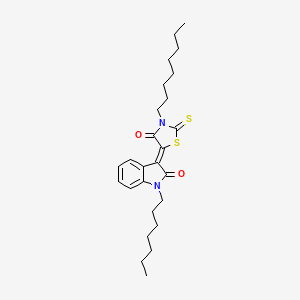
![8-[3-(dimethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967903.png)
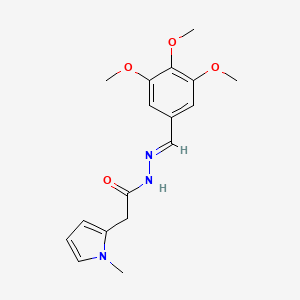

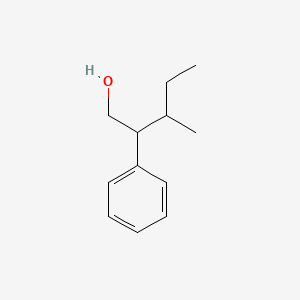
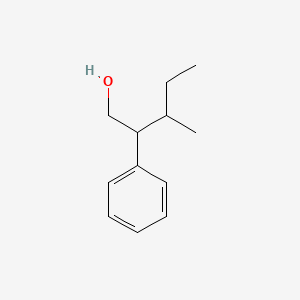
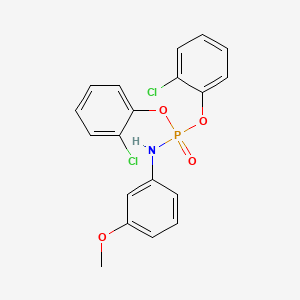

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
